

Synthesis of 4-Aminobenzo-12-crown-4: A Detailed Experimental Protocol

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Compound of Interest

Compound Name: 4-Aminobenzo-12-crown-4

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This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of **4-Aminobenzo-12-crown-4**, a key intermediate in the development of specialized ionophores and sensing materials. The synthesis is a two-step process involving the nitration of benzo-12-crown-4 to form 4'-Nitrobenzo-12-crown-4, followed by the reduction of the nitro group to the desired amine.

Experimental Protocols

The synthesis is divided into two main experimental procedures:

Step 1: Synthesis of 4'-Nitrobenzo-12-crown-4

This procedure details the electrophilic aromatic substitution reaction to introduce a nitro group onto the benzene ring of the crown ether.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Benzo-12-crown-4	224.25	5.0 g	0.0223
Acetic Acid (Glacial)	60.05	40 mL	-
Nitric Acid (70%)	63.01	3.5 mL	~0.055

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of benzo-12-crown-4 in 40 mL of glacial acetic acid.
- Cool the stirred solution to 0-5 °C using an ice bath.
- Slowly add 3.5 mL of 70% nitric acid dropwise to the solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
- Pour the reaction mixture into 200 mL of ice-water with vigorous stirring.
- Collect the resulting yellow precipitate by vacuum filtration.
- Wash the precipitate thoroughly with cold water until the filtrate is neutral.
- Recrystallize the crude product from ethanol to obtain yellow needles of 4'-Nitrobenzo-12-crown-4.
- Dry the purified product in a vacuum oven at 40 °C.

Expected Yield: ~85-90% Appearance: Yellow crystalline solid

Step 2: Synthesis of **4-Aminobenzo-12-crown-4**

This procedure outlines the reduction of the nitro group of 4'-Nitrobenzo-12-crown-4 to an amino group using hydrazine hydrate and a palladium on carbon catalyst.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4'-Nitrobenzo-12-crown-4	269.25	4.0 g	0.0149
Ethanol (95%)	46.07	100 mL	-
Palladium on Carbon (10%)	-	0.4 g	-
Hydrazine Hydrate (80%)	50.06	4.0 mL	~0.08

Procedure:

- In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend 4.0 g of 4'-Nitrobenzo-12-crown-4 and 0.4 g of 10% Pd/C in 100 mL of 95% ethanol.
- Heat the mixture to reflux with vigorous stirring.
- Add 4.0 mL of 80% hydrazine hydrate dropwise to the refluxing suspension over a period of 30 minutes.
- After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The disappearance of the yellow color indicates the completion of the reaction.
- Filter the hot reaction mixture through a bed of celite to remove the Pd/C catalyst.
- Wash the celite bed with hot ethanol (2 x 20 mL).
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- Recrystallize the resulting solid from a mixture of ethanol and water to yield colorless needles of **4-Aminobenzo-12-crown-4**.

- Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Expected Yield: ~90-95% Appearance: Colorless to light brown crystalline solid

Data Presentation

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance
Benzo-12-crown-4	C ₁₂ H ₁₆ O ₄	224.25	43-45	White solid
4'-Nitrobenzo-12-crown-4	C ₁₂ H ₁₅ NO ₆	269.25	102-104	Yellow needles
4-Aminobenzo-12-crown-4	C ₁₂ H ₁₇ NO ₄	239.27	85-87	Colorless needles

Visualization of the Experimental Workflow



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Caption: Synthetic workflow for **4-Aminobenzo-12-crown-4**.

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